molecular formula C11H14F3NO B1175736 (2E,4E)-deca-2,4-dien-1-ol CAS No. 16195-71-4

(2E,4E)-deca-2,4-dien-1-ol

Cat. No.: B1175736
CAS No.: 16195-71-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-deca-2,4-dien-1-ol is an organic compound characterized by its two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is part of the family of dienols, which are known for their diverse chemical reactivity and applications in various fields.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-deca-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: (2E,4E)-deca-2,4-dienal or (2E,4E)-deca-2,4-dienoic acid.

    Reduction: Decanol.

    Substitution: Various substituted dienes depending on the reagent used.

Scientific Research Applications

(2E,4E)-deca-2,4-dien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,4E)-deca-2,4-dien-1-ol involves its interaction with various molecular targets. For instance, it has been shown to exert inhibitory activity against oomycetes by producing oxidative stress, inhibiting antioxidant enzyme activity, and increasing cell membrane permeability . These actions disrupt the cellular homeostasis of the target organisms, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of double bonds and a terminal hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2E,4E)-deca-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFSDCZULDCI-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885038
Record name 2,4-Decadien-1-ol, (2E,4E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; oily, fatty aroma
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

112.00 °C. @ 10.00 mm Hg
Record name (2E,4E)-2,4-Decadien-1-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861-0.871
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18409-21-7
Record name (2E,4E)-2,4-Decadien-1-ol
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Record name 2,4-Decadien-1-ol, (2E,4E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadien-1-ol, (2E,4E)-
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Record name 2,4-Decadien-1-ol, (2E,4E)-
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Record name (2E,4E)-2,4-decadien-1-ol
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Record name 2,4-DECADIEN-1-OL, (2E,4E)-
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Record name (2E,4E)-2,4-Decadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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